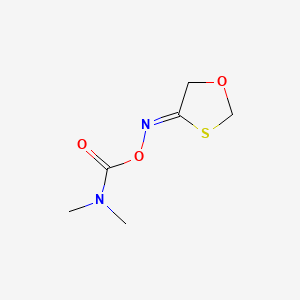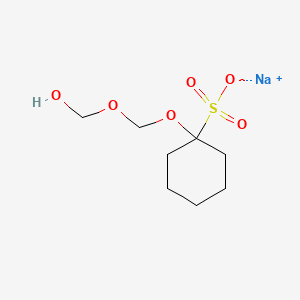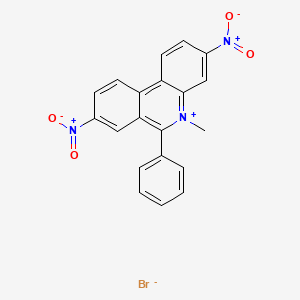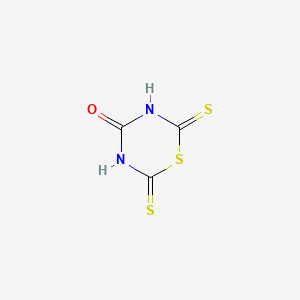
1,3-Oxathiolan-4-one, O-((dimethylamino)carbonyl)oxime, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Oxathiolan-4-one, O-((dimethylamino)carbonyl)oxime, (Z)- is a heterocyclic compound that contains an oxathiolane ring
Preparation Methods
The synthesis of 1,3-Oxathiolan-4-one, O-((dimethylamino)carbonyl)oxime, (Z)- can be achieved through several synthetic routes. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. This process can be carried out without solvents at room temperature or with heating in a solvent-free environment . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,3-Oxathiolan-4-one, O-((dimethylamino)carbonyl)oxime, (Z)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities and interactions with biomolecules. In medicine, it could be explored for its potential therapeutic properties. In industry, it may be used in the development of new materials or as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of 1,3-Oxathiolan-4-one, O-((dimethylamino)carbonyl)oxime, (Z)- involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. For example, in a biological context, it may interact with enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
1,3-Oxathiolan-4-one, O-((dimethylamino)carbonyl)oxime, (Z)- can be compared with other similar compounds such as 1,3-Oxathiolan-4-one, 5-methyl-, O-[(dimethylamino)carbonyl]oxime, (Z)-. These compounds share similar structural features but may differ in their chemical properties and applications.
Properties
CAS No. |
54266-54-5 |
|---|---|
Molecular Formula |
C6H10N2O3S |
Molecular Weight |
190.22 g/mol |
IUPAC Name |
[(Z)-1,3-oxathiolan-4-ylideneamino] N,N-dimethylcarbamate |
InChI |
InChI=1S/C6H10N2O3S/c1-8(2)6(9)11-7-5-3-10-4-12-5/h3-4H2,1-2H3/b7-5- |
InChI Key |
BIUDRDFWXSAGJK-ALCCZGGFSA-N |
Isomeric SMILES |
CN(C)C(=O)O/N=C\1/COCS1 |
Canonical SMILES |
CN(C)C(=O)ON=C1COCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)









